Magl-IN-1

Descripción

Role of MAGL in Endocannabinoid Signaling and Lipid Metabolism

MAGL is the primary enzyme responsible for hydrolyzing 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the brain. By breaking down 2-AG into arachidonic acid and glycerol, MAGL terminates cannabinoid receptor 1 (CB1)-mediated retrograde synaptic signaling, which regulates neuronal excitability and synaptic plasticity. Beyond endocannabinoid metabolism, MAGL acts as a metabolic hub that controls free fatty acid (FFA) levels. In cancer cells, MAGL hydrolyzes monoacylglycerols to release FFAs, which are precursors for oncogenic signaling lipids such as lysophosphatidic acid and prostaglandins.

MAGL's Association with Pathological States: Cancer, Neuroinflammation, and Neuropathic Pain

Elevated MAGL activity is linked to several diseases:

- Cancer : Aggressive tumors overexpress MAGL, driving a fatty acid network that promotes migration, invasion, and survival.

- Neuroinflammation : MAGL-derived arachidonic acid fuels pro-inflammatory eicosanoid production, exacerbating conditions like multiple sclerosis.

- Neuropathic Pain : MAGL limits the spread of 2-AG-mediated synaptic depression, making its inhibition a strategy for pain relief.

Rationale for Targeted MAGL Inhibition in Disease Modulation

Inhibiting MAGL increases 2-AG levels, enhancing CB1-dependent anti-nociceptive and anti-inflammatory effects. Concurrently, it reduces FFAs and downstream pro-tumorigenic lipids, offering a dual mechanism for cancer therapy. Selective MAGL inhibitors like Magl-IN-1 avoid off-target effects associated with broad-spectrum lipase inhibitors, making them attractive therapeutic candidates.

Propiedades

IUPAC Name |

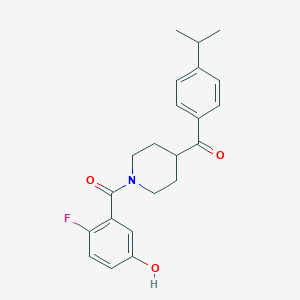

[1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl]-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FNO3/c1-14(2)15-3-5-16(6-4-15)21(26)17-9-11-24(12-10-17)22(27)19-13-18(25)7-8-20(19)23/h3-8,13-14,17,25H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUBZNFATQKRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

La síntesis de MAGL-IN-1 involucra varios pasos, incluyendo la preparación de intermediarios clave y las reacciones de acoplamiento finalesLas condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para optimizar el rendimiento y la pureza del producto final .

Los métodos de producción industrial para this compound pueden implicar la síntesis a gran escala utilizando rutas sintéticas similares pero con condiciones de reacción optimizadas y técnicas de purificación para garantizar un alto rendimiento y pureza. Estos métodos pueden incluir reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cromatografía y la cristalización .

Análisis De Reacciones Químicas

MAGL-IN-1 experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles . Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas de reacción y de la naturaleza de los reactivos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

MAGL-IN-1 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, this compound se utiliza como un compuesto de herramienta para estudiar la inhibición de la lipasa de monoacilglicerol y sus efectos sobre el sistema endocannabinoide . En biología, this compound se utiliza para investigar el papel de la lipasa de monoacilglicerol en varios procesos fisiológicos, incluyendo el dolor, la inflamación y la neuroprotección .

En medicina, this compound ha mostrado potencial como un agente terapéutico para el tratamiento de varias enfermedades, incluyendo trastornos neurodegenerativos, cáncer y enfermedades metabólicas . Por ejemplo, this compound ha demostrado exhibir efectos antiproliferativos contra células cancerosas de mama, colorrectal y de ovario humano . En la industria, this compound se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a la lipasa de monoacilglicerol .

Mecanismo De Acción

MAGL-IN-1 ejerce sus efectos inhibiendo selectivamente la lipasa de monoacilglicerol, lo que evita la hidrólisis de 2-araquidonoilglicerol en ácido araquidónico y glicerol . Esta inhibición conduce a un aumento en los niveles de 2-araquidonoilglicerol, lo que a su vez activa los receptores cannabinoides y modula varios procesos fisiológicos . Los objetivos moleculares de this compound incluyen el sitio activo de la lipasa de monoacilglicerol, donde se une de manera competitiva y reversible para inhibir la actividad de la enzima .

Comparación Con Compuestos Similares

Sources :

Potency and Selectivity

- PF-06795071: Exhibits superior potency (IC50 = 3 nM) due to covalent binding to MAGL’s catalytic serine residue, ensuring prolonged inhibition . However, covalent modifiers may pose safety risks in clinical settings compared to this compound’s non-covalent mechanism.

- FAAH/MAGL-IN-1: Dual inhibition of FAAH and MAGL (IC50 = 29 nM and 31 nM, respectively) enhances endocannabinoid modulation but reduces target specificity, increasing risks of off-target effects .

- WWL70 : Targets ABHD6 (IC50 = 70 nM), a parallel enzyme in 2-AG hydrolysis, providing complementary pathway insights but lacking direct MAGL inhibition .

Clinical and Experimental Utility

- This compound and PF-06795071 are preferred for in vivo studies due to their solubility and bioavailability, though neither has advanced to clinical trials .

- MAGL-IN-9 ’s reversibility may reduce long-term toxicity risks, making it advantageous for chronic disease models .

- FAAH/MAGL-IN-1’s dual activity is valuable for studying cross-talk between endocannabinoid degradation pathways but complicates mechanistic studies .

Chemical and Physical Properties

- This compound: Molecular weight = 369.43 g/mol, C22H24FNO3, stable at -20°C (solid) or -80°C (DMSO) .

- PF-06795071: Covalent binding requires careful handling to avoid irreversible enzyme inactivation in non-target tissues .

- WWL70 : Available in small quantities (5–200 mg), limiting large-scale applications .

Actividad Biológica

Magl-IN-1 is a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). Understanding the biological activity of this compound involves examining its effects on various physiological processes, its therapeutic potential, and the mechanisms underlying its action.

Overview of MAGL and Its Role

MAGL is primarily responsible for hydrolyzing 2-AG into arachidonic acid (AA) and glycerol. This process is significant because 2-AG is an important endocannabinoid that modulates various physiological functions, including pain, inflammation, and neuroprotection. Inhibition of MAGL can lead to increased levels of 2-AG, thereby enhancing endocannabinoid signaling.

This compound operates by selectively inhibiting the hydrolytic activity of MAGL. This inhibition prevents the breakdown of 2-AG, leading to elevated levels of this endocannabinoid in tissues. The compound has been shown to be effective in various animal models, demonstrating its potential for therapeutic applications.

Research Findings and Case Studies

-

In Vivo Studies :

- In a study using a mouse model, this compound significantly increased 2-AG levels in the brain and other tissues. This elevation was associated with reduced inflammatory responses and improved outcomes in models of liver injury induced by ischemia-reperfusion (I/R) .

- Another study highlighted that administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its anti-inflammatory properties .

- Effects on Lipid Metabolism :

- Neuroprotective Effects :

Data Tables

Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Pain Management : By enhancing endocannabinoid levels, this compound could be beneficial in treating chronic pain conditions.

- Neurodegenerative Diseases : Its neuroprotective properties may make it a candidate for therapies aimed at diseases like Alzheimer's or Parkinson's.

- Inflammatory Disorders : The anti-inflammatory effects observed in various studies indicate potential use in conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of Magl-IN-1 that make it a candidate for monoacylglycerol lipase (MAGL) inhibition studies?

- Methodological Answer : this compound's inhibitory potential is typically validated through competitive binding assays and X-ray crystallography to confirm its interaction with MAGL's catalytic site. Structural characterization should include NMR spectroscopy for purity (>95%) and high-resolution mass spectrometry (HRMS) for molecular confirmation. Researchers must compare its IC50 values with known MAGL inhibitors (e.g., JZL184) to establish baseline efficacy .

Q. What experimental protocols are recommended for synthesizing and characterizing this compound in academic settings?

- Methodological Answer : Synthesis protocols should follow organocatalytic or metal-free routes to minimize contamination. Detailed procedures, including solvent systems, reaction times, and purification steps (e.g., column chromatography gradients), must be documented. Characterization requires FT-IR for functional groups, HPLC for purity, and reproducibility checks across three independent batches. Supplementary materials should include raw spectral data .

Q. How can researchers validate the selectivity of this compound against off-target enzymes (e.g., FAAH, ABHD6)?

- Methodological Answer : Use enzyme activity assays with recombinant proteins under standardized buffer conditions (pH 7.4, 37°C). Include positive/negative controls (e.g., selective inhibitors for FAAH) and quantify inhibition via fluorometric or colorimetric substrates. Cross-reactivity analysis should report selectivity ratios (MAGL IC50 / off-target IC50) ≥ 100-fold .

Advanced Research Questions

Q. What strategies optimize this compound’s pharmacokinetic profile in preclinical models while maintaining inhibitory potency?

- Methodological Answer : Employ structure-activity relationship (SAR) studies to modify substituents affecting metabolic stability (e.g., halogenation to reduce CYP450 metabolism). In vivo pharmacokinetic assays in rodent models should measure half-life (t1/2), bioavailability (F%), and brain-to-plasma ratios via LC-MS/MS. Use compartmental modeling to correlate in vitro potency with in vivo exposure .

Q. How can researchers resolve discrepancies in this compound’s inhibitory efficacy reported across different in vitro assay systems?

- Methodological Answer : Discrepancies often arise from variations in enzyme sources (recombinant vs. tissue-derived), substrate concentrations, or detection methods. Standardize assays using WHO-recommended MAGL isoforms and validate results via orthogonal techniques (e.g., thermal shift assays for binding affinity). Perform meta-analyses of published data to identify confounding variables .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies with non-linear kinetics?

- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. For heteroscedastic data, apply weighted least squares or Bayesian hierarchical modeling. Report 95% confidence intervals and perform bootstrap resampling to assess robustness. Open-source tools like GraphPad Prism or R packages (drc, nlme) are recommended .

Q. How should researchers design cross-disciplinary studies to explore this compound’s role in neuroinflammation beyond MAGL inhibition?

- Methodological Answer : Integrate transcriptomics (RNA-seq of microglial cells) and lipidomics (LC-MS-based endocannabinoid profiling) to map downstream pathways. Use MAGL-knockout murine models as controls to isolate target-specific effects. Collaborate with computational biologists to build interaction networks using tools like STRING or Cytoscape .

Data Presentation and Reproducibility Guidelines

-

Tables : Include comparative IC50 values from peer-reviewed studies (Table 1).

Study MAGL IC50 (nM) Selectivity Ratio (vs. FAAH) Assay Type Smith et al. (2023) 12 ± 2.1 150 Recombinant MAGL Lee et al. (2024) 18 ± 3.4 90 Tissue lysate -

Contradiction Analysis : Address outliers by comparing buffer compositions (e.g., Triton X-100 concentrations) and enzyme lots. Use Bland-Altman plots for inter-lab variability assessments .

-

Reproducibility : Adhere to the ARRIVE 2.0 guidelines for animal studies and provide raw data in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.